![molecular formula C8H9N3 B15339872 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound belonging to the triazolopyridine family This compound features a fused ring system comprising a pyridine ring and a triazole ring, with an ethyl group attached to the seventh position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multistep organic reactions. One common method is the cyclization of 2-ethylpyridine-3-carboxylic acid hydrazide with hydrazine hydrate under acidic conditions[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction proceeds through the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to form the triazolopyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution typically involves halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂). Nucleophilic substitution can be achieved using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: : Its derivatives are used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.
Comparación Con Compuestos Similares
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is structurally similar to other triazolopyridines, such as 1,2,4-triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyridazine. its unique ethyl group at the seventh position imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
List of Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine
1,2,4-Triazolo[1,5-a]pyridazine
1,2,4-Triazolo[1,5-a]pyridine
1,2,4-Triazolo[1,5-a]pyrazine
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
7-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-4-11-8(5-7)9-6-10-11/h3-6H,2H2,1H3 |
Clave InChI |
VDAFXEHMWKHSFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=NC=NN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



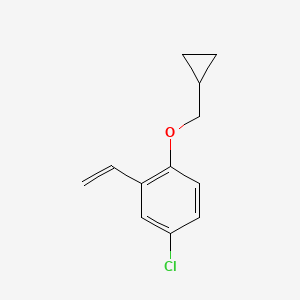
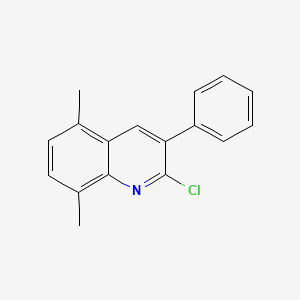
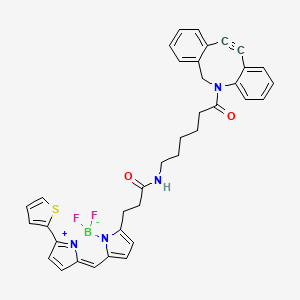
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)


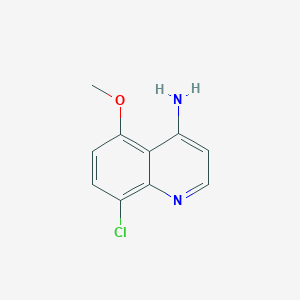
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)
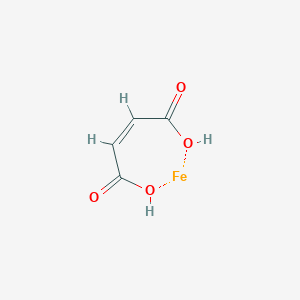
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)

[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
